Chiral 2-Methyl Substitution vs. Des-Methyl Analog
The target compound bears a methyl substituent at the 2-position of the piperazine ring (SMILES: CC1CNCCN1CC(=O)N(C)C), creating a stereogenic center. Its closest commercially available analog, N,N-dimethyl-2-(piperazin-1-yl)acetamide (CAS 39890-43-2; SMILES: O=C(N(C)C)CN1CCNCC1), lacks this methyl group entirely—it is a 1-substituted piperazine with no ring carbon substitution . The 2-methyl group introduces steric hindrance adjacent to the tertiary amine nitrogen, restricts conformational freedom of the piperazine chair, and provides a chiral handle for enantioselective synthesis or diastereomeric resolution .
| Evidence Dimension | Piperazine ring substitution pattern and stereochemistry |
|---|---|
| Target Compound Data | 2-Methylpiperazine scaffold; one sp³ stereogenic center at piperazine C2; SMILES CC1CNCCN1CC(=O)N(C)C |
| Comparator Or Baseline | N,N-Dimethyl-2-(piperazin-1-yl)acetamide (CAS 39890-43-2): unsubstituted piperazine, no ring stereogenic center; SMILES O=C(N(C)C)CN1CCNCC1 |
| Quantified Difference | Presence vs. absence of a chiral 2-methyl group; molecular weight difference of +14.03 g/mol (185.27 vs. 171.24) |
| Conditions | Structural comparison based on canonical SMILES and CAS registry data |
Why This Matters
For medicinal chemistry programs requiring stereochemically defined piperazine scaffolds, the 2-methyl chirality provides an additional vector for optimizing target engagement and intellectual property positioning that the achiral des-methyl analog cannot offer.
